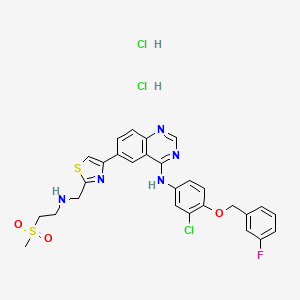

GW583340 dihydrochloride

Description

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMITXDBYLKRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl3FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Inhibitor GW583340 (Lapatinib): A Technical Guide to its Mechanism of Action on EGFR and ErbB2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW583340, more commonly known as Lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2/neu).[1][2][3] By reversibly binding to the intracellular ATP-binding site of these receptors, Lapatinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] This targeted inhibition disrupts key cellular processes involved in tumor growth and survival, particularly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of GW583340, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2

The ErbB family of receptor tyrosine kinases, which includes EGFR and ErbB2, plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Lapatinib is a 4-anilinoquinazoline derivative that acts as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and ErbB2.[1][4] This dual inhibitory action is significant because it can block both homodimer and heterodimer signaling, which is a common mechanism of resistance to single-target therapies.[6]

Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of its intracellular tyrosine kinase domain. ErbB2, on the other hand, does not have a known ligand and is the preferred heterodimerization partner for other ErbB family members, resulting in potent signaling. Lapatinib binds to the ATP-binding pocket of these receptors, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This inhibition of phosphorylation effectively blocks the initiation of the downstream signaling cascades that drive tumor cell proliferation and survival.[2][4]

The following diagram illustrates the mechanism of GW583340 (Lapatinib) in blocking EGFR and ErbB2 signaling.

Quantitative Data: Inhibitory Potency of GW583340

The potency of GW583340 against EGFR and ErbB2 has been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical (cell-free) and cellular assays.

Table 1: Biochemical Inhibitory Potency of GW583340 (Lapatinib)

| Target | Parameter | Value (nM) | Reference |

| EGFR (ErbB1) | Kiapp | 3 | [5] |

| ErbB2 (HER2) | Kiapp | 13 | [5] |

| EGFR (ErbB1) | IC50 | 10.8 | [3] |

| ErbB2 (HER2) | IC50 | 9.2 | [3] |

| ErbB4 (HER4) | IC50 | 367 | [3] |

Table 2: Cellular Inhibitory Potency of GW583340 (Lapatinib)

| Cell Line | Target Overexpression | Parameter | Value (nM) | Reference |

| HN5 | EGFR | IC50 (EGFR autophosphorylation) | 170 | [3] |

| BT474 | ErbB2 | IC50 (ErbB2 autophosphorylation) | 60 | [3] |

| BT474 | ErbB2 | IC50 (Cell Growth) | 46 | [8] |

| SK-BR-3 | ErbB2 | IC50 (Cell Growth) | 79 | [8] |

| MDAMB231 | Low EGFR/ErbB2 | IC50 (Cell Growth) | 7460 | [9] |

Impact on Downstream Signaling Pathways

The inhibition of EGFR and ErbB2 by GW583340 leads to the downregulation of two primary signaling cascades critical for cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[10][11]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Activation of EGFR/ErbB2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis through mTOR.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key driver of cell proliferation, differentiation, and migration. Upon receptor activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues, recruiting SOS and activating RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

The following diagram illustrates the inhibition of these downstream pathways by GW583340.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GW583340.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general guideline for determining the IC50 value of GW583340 against purified EGFR or ErbB2 kinase.

Materials:

-

Purified recombinant human EGFR or ErbB2 kinase domain

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

GW583340 dihydrochloride

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of GW583340 in DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 2.5 µL of diluted GW583340 or vehicle (DMSO) to the wells of the plate.

-

Add 2.5 µL of EGFR or ErbB2 enzyme solution (e.g., 2 ng/µL in kinase buffer).

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 20 µM ATP in kinase buffer).

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each GW583340 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Western Blot Analysis of EGFR and ErbB2 Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins in cancer cells treated with GW583340.

Materials:

-

Cancer cell line of interest (e.g., BT474 for ErbB2, A431 for EGFR)

-

Cell culture medium and supplements

-

This compound

-

EGF (for stimulating EGFR phosphorylation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Y1173), anti-EGFR, anti-pErbB2 (Y1221/1222), anti-ErbB2, anti-pAKT (S473), anti-AKT, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of GW583340 for a specified time (e.g., 2-24 hours). For EGFR phosphorylation analysis, serum-starve cells before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of the inhibitor.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13] Determine the protein concentration of the lysates using a BCA assay.[13]

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.[14]

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of GW583340 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GW583340 for the desired duration (e.g., 72 hours).

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

-

-

Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with GW583340 to assess for G1 arrest.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with GW583340 or vehicle for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17]

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate gating to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

-

The following diagram provides a general workflow for these experimental protocols.

Conclusion

GW583340 (Lapatinib) is a well-characterized dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of critical downstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways. This ultimately results in the inhibition of tumor cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. The provided diagrams serve to visually summarize the complex signaling networks and experimental procedures involved in the study of GW583340.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

Dual EGFR/ErbB2 Inhibitor GW583340 Dihydrochloride: An In-Depth Technical Overview of Initial Biological Screening Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 dihydrochloride has emerged as a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and its closely related family member, ErbB2 (also known as HER2/neu). These receptor tyrosine kinases are critical mediators of cell growth, proliferation, and differentiation. Their dysregulation, often through overexpression or mutation, is a hallmark of various human cancers, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the initial biological screening results for GW583340, detailing its inhibitory activity, the methodologies used for its characterization, and its mechanism of action at the cellular level.

Biochemical Activity: Potent Inhibition of EGFR and ErbB2 Kinase Activity

Initial in vitro kinase assays were pivotal in quantifying the inhibitory potency of GW583340 against its primary targets, EGFR and ErbB2. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's efficacy in inhibiting enzyme activity by 50%, were determined using purified recombinant kinase domains.

| Target Kinase | IC50 (nM) |

| EGFR | 10.8 |

| ErbB2 | 9.8 |

These low nanomolar IC50 values demonstrate the high potency of GW583340 against both EGFR and ErbB2.

Experimental Protocols

Recombinant EGFR and ErbB2 Kinase Assays

The inhibitory activity of GW583340 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR and ErbB2 kinase domains

-

Poly(Glu, Tyr) 4:1 as the substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., HEPES, Brij-35, MgCl2, MnCl2, DTT)

-

This compound serially diluted in DMSO

Procedure:

-

The kinase, substrate, and GW583340 at various concentrations were incubated in the assay buffer.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

The detection reagents, europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin, were added.

-

The plate was incubated to allow for antibody binding to the phosphorylated substrate.

-

The TR-FRET signal was read on a compatible plate reader.

-

IC50 values were calculated from the resulting dose-response curves.

Cellular Activity: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of GW583340 were evaluated in various human cancer cell lines known to overexpress EGFR and/or ErbB2. The compound demonstrated potent inhibition of cell growth in these cell lines.

| Cell Line | Cancer Type | EGFR/ErbB2 Status | GI50 (nM) |

| BT474 | Breast Cancer | ErbB2 Overexpressing | 8 |

| N87 | Gastric Cancer | ErbB2 Overexpressing | 7 |

| HN5 | Head and Neck Cancer | EGFR Overexpressing | 130 |

The GI50 (concentration for 50% growth inhibition) values indicate that GW583340 is highly effective in inhibiting the proliferation of cancer cells that are dependent on ErbB2 signaling.

Experimental Protocols

Cell Proliferation Assay

The growth inhibitory effects of GW583340 were assessed using a standard sulforhodamine B (SRB) assay.

Materials:

-

Human cancer cell lines (e.g., BT474, N87, HN5)

-

Complete cell culture medium

-

This compound serially diluted in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were treated with various concentrations of GW583340 for a specified period (e.g., 72 hours).

-

The cells were then fixed by the addition of cold TCA.

-

After washing and drying, the fixed cells were stained with SRB solution.

-

Unbound dye was removed by washing with acetic acid.

-

The bound dye was solubilized with Tris base solution.

-

The absorbance was read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

GI50 values were determined from the dose-response curves.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2 Signaling Pathways

GW583340 exerts its anti-cancer effects by binding to the ATP-binding pocket of the intracellular kinase domains of both EGFR and ErbB2. This competitive inhibition prevents the autophosphorylation and activation of these receptors, which in turn blocks downstream signaling cascades crucial for tumor cell growth and survival. The primary signaling pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By simultaneously inhibiting both EGFR and ErbB2, GW583340 can overcome potential resistance mechanisms that may arise from the redundancy and crosstalk between these two pathways.

Conclusion

The initial biological screening of this compound reveals it to be a potent dual inhibitor of EGFR and ErbB2 kinases. Its strong enzymatic inhibition translates into effective anti-proliferative activity in cancer cell lines that are dependent on these signaling pathways. The dual targeting mechanism of GW583340 provides a strong rationale for its further development as a therapeutic agent for the treatment of cancers characterized by the overexpression or mutation of EGFR and/or ErbB2. These initial findings lay the groundwork for more extensive preclinical and clinical investigations to fully elucidate the therapeutic potential of this compound.

Pharmacokinetics and pharmacodynamics of GW583340 dihydrochloride in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340, also known as lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor.[1] It targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1] By reversibly binding to the intracellular ATP-binding site of these receptors, lapatinib inhibits autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival. This targeted mechanism of action has positioned lapatinib as a significant agent in oncology research, particularly for HER2-overexpressing cancers. This technical guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of lapatinib, summarizing key data from various in vivo and in vitro models.

Pharmacodynamics

Lapatinib's pharmacodynamic activity is centered on its ability to modulate EGFR and HER2 signaling. In preclinical studies, its potency and efficacy have been characterized through various in vitro and in vivo experiments.

In Vitro Activity

Lapatinib has demonstrated significant inhibitory activity against cancer cell lines dependent on EGFR and ErbB2 signaling. In cell-free biochemical kinase assays, lapatinib shows potent inhibition with IC50 values of approximately 10 nM against both EGFR and ErbB2.[2] In cell-based assays, the median IC50 value for lapatinib against a panel of pediatric preclinical testing program (PPTP) cell lines was 6.84 μM, with a range of 2.08 μM to over 10.0 μM.[2][3] Another study reported a median IC50 of 7.76 μM across 23 cell lines, with a range of 4.23 μM to >10 μM.[2] It has been noted that once daily dosing of 1250 mg in humans achieves plasma concentrations that exceed the IC90 (~900 nM or 500 ng/mL) for lapatinib in multiple HER2+ human breast cancer cell lines.[4]

Table 1: In Vitro Potency of Lapatinib

| Assay Type | Target | IC50 | Cell Line Panel | Reference |

| Cell-free biochemical kinase | EGFR | ~10 nM | Not Applicable | [2] |

| Cell-free biochemical kinase | ErbB2 | ~10 nM | Not Applicable | [2] |

| Cell-based growth inhibition | - | Median: 6.84 µM | PPTP Cell Line Panel | [2][3] |

| Cell-based growth inhibition | - | Median: 7.76 µM | PPTP Cell Line Panel | [2] |

In Vivo Activity

In preclinical animal models, lapatinib has demonstrated anti-tumor activity in xenografts overexpressing EGFR and ErbB2.[2] In one study, lapatinib was administered orally twice daily for six weeks at a dose of 160 mg/kg (320 mg/kg/day) to severe combined immunodeficient (SCID) mice with tumor xenografts.[2][3] While it was well-tolerated, significant differences in event-free survival distribution compared to controls were observed in only 1 out of 41 xenografts tested.[2][3] It was noted that the in vitro activity occurred at concentrations above those associated with specific EGFR/ErbB2 inhibition, suggesting the lack of ErbB2 overexpression in the models may have influenced the in vivo results.[2][3]

Pharmacokinetics

The pharmacokinetic profile of lapatinib has been evaluated in several preclinical species, primarily in mice. These studies have characterized its absorption, distribution, metabolism, and excretion properties.

Preclinical Pharmacokinetic Parameters in Mice

Following oral administration in SCID mice, the pharmacokinetic parameters of lapatinib were determined. A one-compartment model with first-order elimination was used to fit the plasma concentration-time data.[2] In a study involving fed female tumor-bearing CB-17 SCID mice, lapatinib was administered orally at doses of 100 mg/kg twice daily (BID) or 200 mg/kg once daily (QD) for three days.[4] The resulting pharmacokinetic parameters in plasma and various tissues are summarized below.

Table 2: Pharmacokinetic Parameters of Lapatinib in SCID Mice

| Tissue | Dose Regimen | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Plasma | 100 mg/kg BID | 8 | 2,300 | 45,000 |

| 200 mg/kg QD | 8 | 3,500 | 68,000 | |

| Tumor | 100 mg/kg BID | 12 | 15,000 | 500,000 |

| 200 mg/kg QD | 12 | 18,000 | 600,000 | |

| Liver | 100 mg/kg BID | 12 | 120,000 | 4,000,000 |

| 200 mg/kg QD | 12 | 150,000 | 5,000,000 | |

| Kidney | 100 mg/kg BID | 12 | 30,000 | 1,000,000 |

| 200 mg/kg QD | 12 | 40,000 | 1,200,000 |

Data adapted from PLOS One, 2015.[4]

Lapatinib exhibits linear pharmacokinetics in all tissues within the 30–90 mg/kg dose range, as evidenced by a dose-dependent increase in the area under the concentration-time curve (AUC) and constant clearance.[5]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

-

Cell Lines: A panel of 23 pediatric cancer cell lines from the PPTP in vitro panel was used.[2]

-

Drug Concentrations: Lapatinib was tested at concentrations ranging from 1.0 nM to 10.0 μM.[2][3]

-

Assay Method: The specific cytotoxicity or growth inhibition assay used was a fluorescence microplate cytotoxicity assay with a 4-log dynamic range.[2]

-

Data Analysis: The concentration of drug that produced 50% growth inhibition (IC50) was determined.[2]

In Vivo Xenograft Studies

-

Animal Model: Severe combined immunodeficient (SCID) mice were used.[2][3]

-

Tumor Implantation: Human cancer cell lines were grown as xenografts in the mice.[2]

-

Drug Administration: Lapatinib was administered orally twice daily at a dose of 160 mg/kg for six weeks, following a 5-days on, 2-days off schedule.[2][3] The drug was formulated as an oral suspension in a vehicle consisting of water with 0.5% hydroxymethylcellulose and 0.1% Tween-80.[4]

-

Efficacy Evaluation: The primary endpoint was event-free survival (EFS), with an event defined as the tumor volume exceeding a predetermined size or the mouse showing signs of toxicity.[2]

Pharmacokinetic Analysis

-

Animal Model: SCID mice were used for pharmacokinetic studies.[2]

-

Dosing: Lapatinib was administered orally at a dose of 160 mg/kg.[2]

-

Sample Collection: Plasma samples were collected via cardiac puncture at various time points (0.5, 1, 2, 4, 6, 8, and 12 hours) following administration.[2]

-

Analytical Method: Lapatinib concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4] The lower limit of quantification was 15 ng/mL.[2]

-

Pharmacokinetic Modeling: A one-compartment pharmacokinetic model with first-order elimination was used to analyze the concentration-time data and estimate parameters such as apparent oral clearance (CL/F), apparent volume of distribution (Vc/F), and absorption rate constant (ka).[2]

Visualizations

Signaling Pathway Inhibition by Lapatinib

Caption: Lapatinib inhibits EGFR and HER2 autophosphorylation.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing in vivo efficacy of lapatinib.

Pharmacokinetic Study Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial testing (stage 1) of lapatinib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 5. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of GW583340 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro potency and inhibitory concentration (IC50) values of GW583340 dihydrochloride, a potent, orally active dual inhibitor of Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and a visualization of the targeted signaling pathways.

Quantitative Inhibitory Data

The in vitro potency of this compound has been determined against its primary targets, EGFR and HER2, through enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, are summarized below. A lower IC50 value is indicative of a more potent inhibitor.

| Target Kinase | IC50 Value (µM) |

| EGFR (ErbB1) | 0.010 |

| HER2 (ErbB2) | 0.014 |

Table 1: In vitro IC50 values of this compound against EGFR and HER2 tyrosine kinases.[1]

Experimental Protocols

The determination of the IC50 values for this compound typically involves in vitro kinase assays and cell-based proliferation assays. The following are representative protocols for these key experiments.

In Vitro Kinase Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of GW583340 on the enzymatic activity of purified EGFR and HER2 kinases.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of recombinant human EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 enzymes

-

Kinase-specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for luminescence-based assays

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)

-

96-well or 384-well microplates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare a mixture of the kinase substrate and ATP.

-

Kinase Reaction: In each well of the microplate, add the recombinant kinase (EGFR or HER2).

-

Inhibitor Addition: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination of Reaction and Detection:

-

For Radioactive Assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence-Based Assays (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP. Add a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[4]

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of GW583340 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.[5]

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the ability of GW583340 to inhibit the proliferation of cancer cell lines that are dependent on EGFR and/or HER2 signaling.

Objective: To determine the concentration of this compound that reduces the viability of EGFR/HER2-dependent cancer cells by 50%.

Materials:

-

Human cancer cell lines known to overexpress EGFR and/or HER2 (e.g., BT474, SKBR3)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of GW583340 relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for determining the in vitro potency of this compound.

Caption: EGFR/HER2 Signaling Pathway Inhibition by GW583340.

Caption: Experimental Workflow for IC50 Determination.

References

GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, small molecule inhibitor targeting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, also known as HER2 or Neu). By dually inhibiting these key receptors, GW583340 disrupts downstream signaling pathways crucial for cell proliferation, survival, and migration, making it a significant compound of interest in oncology research. This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, plays a central role in regulating cell growth and differentiation. Dysregulation of this signaling network, particularly through the overexpression or mutation of EGFR and ErbB2, is a well-established driver of tumorigenesis in a variety of cancers, including breast, lung, and head and neck cancers. The formation of EGFR/ErbB2 heterodimers is known to create a potent signaling complex. Therefore, the dual inhibition of both receptors presents a compelling therapeutic strategy to overcome the complexity and redundancy within the ErbB signaling network. This compound has emerged as a valuable research tool for investigating the therapeutic potential of this dual-inhibition approach.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furyl)-4-quinazolinamine dihydrochloride |

| Molecular Formula | C₂₈H₂₅ClFN₅O₃S₂ |

| Molecular Weight | 598.11 g/mol |

| CAS Number | 388082-81-3 |

| SMILES | O=S(=O)(C)CCNCC1=CC=C(O1)C2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C.Cl.Cl |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

GW583340 is an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, GW583340 prevents their autophosphorylation and subsequent activation. This blockade of receptor activation leads to the downregulation of major downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. The inhibition of these pathways ultimately results in decreased cell proliferation, induction of apoptosis, and reduced cell migration in cancer cells that are dependent on EGFR and/or ErbB2 signaling.

Figure 1: Simplified signaling pathway of EGFR/ErbB2 inhibition by GW583340.

Quantitative Efficacy Data

The potency of GW583340 has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (µM) | Reference |

| EGFR | 0.010 | [1] |

| ErbB2 | 0.014 | [1] |

Table 2: In Vitro Cellular Activity

| Cell Line(s) | Assay Type | Concentration(s) | Observed Effect | Reference |

| SUM149, SUM190 | Apoptosis Assay | 2.5 and 7.5 µM | Increased Reactive Oxygen Species (ROS) accumulation and induced apoptosis.[1] | [1] |

| SCCF1, CatMC | Colony Formation Assay | 0-10 µM | Reduced colony formation.[1] | [1] |

| Feline & Canine Cancer Cell Lines | Proliferation Assay | Not specified | Synergistic anti-proliferative effect when targeting both EGFR and ErbB2.[2] | [2] |

| ABCG2 & ABCB1 overexpressing cells | Drug Resistance Reversal | 5 µM | Reversed multidrug resistance mediated by ABCG2 and ABCB1 transporters.[1][3] | [1][3] |

Table 3: In Vivo Efficacy

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft | Not specified | Not specified | Inhibited tumor growth by 80%.[4] | [4] |

Detailed Experimental Protocols

The following protocols are compiled from established methodologies for tyrosine kinase inhibitor evaluation and specific details reported in studies involving GW583340.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC₅₀ value of GW583340 against purified EGFR and ErbB2 kinase domains.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%).

-

Reaction Setup: In a 96-well plate, add the kinase (recombinant human EGFR or ErbB2), the substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to the kinase reaction buffer.

-

Initiation of Inhibition: Add the various concentrations of GW583340 to the wells. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (no kinase).

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the GW583340 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GW583340.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SUM149, SUM190, or other cell lines with known EGFR/ErbB2 expression) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the GW583340 concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR and ErbB2 Phosphorylation

This protocol is for detecting the inhibition of EGFR and ErbB2 autophosphorylation in cancer cells treated with GW583340.

Figure 3: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SUM149, SUM190) and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation. Treat the cells with various concentrations of GW583340 for a specified time (e.g., 2 hours). Include a vehicle control and a positive control (e.g., EGF stimulation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), phospho-ErbB2 (e.g., Tyr1248), total EGFR, total ErbB2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GW583340 in a mouse xenograft model.

Methodology:

-

Cell Preparation and Implantation:

-

Culture a suitable cancer cell line (e.g., one that overexpresses EGFR and/or ErbB2 and forms tumors in mice).

-

Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

-

Administer GW583340 to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) as a percentage. A TGI of 80% has been reported for GW583340.[4]

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

This compound is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases with demonstrated in vitro and in vivo anti-cancer activity. Its ability to disrupt key oncogenic signaling pathways and overcome certain forms of multidrug resistance makes it an invaluable tool for preclinical cancer research. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize GW583340 in their studies to further explore the therapeutic potential of dual EGFR/ErbB2 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual targeting of EGFR and ERBB2 pathways produces a synergistic effect on cancer cell proliferation and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]

Methodological & Application

Application Notes: GW583340 Dihydrochloride for Cancer Cell Line Research

Introduction

GW583340 dihydrochloride, a potent and selective small molecule inhibitor, targets the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] The overexpression or mutation of these receptors is a key driver in the proliferation and survival of various cancer types, particularly in breast and lung cancers.[3] By blocking the ATP-binding sites within the intracellular kinase domains of EGFR and HER2, GW583340 prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling cascades. These application notes provide detailed protocols for the use of this compound in cancer cell culture, including methods for assessing its cytotoxic effects and verifying its mechanism of action.

Mechanism of Action

GW583340 acts as a reversible, ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases.[2] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails. These phosphorylated sites serve as docking stations for adaptor proteins and enzymes that initiate downstream signaling. GW583340 effectively blocks this initial phosphorylation step, thereby inhibiting the entire signaling cascade responsible for promoting cell proliferation, survival, and migration. Its dual-targeting capability makes it a valuable tool for investigating cancers driven by either or both EGFR and HER2 pathways.

References

- 1. GW 583340_TargetMol [targetmol.com]

- 2. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 3. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HER2/EGFR-AKT Signaling Switches TGFβ from Inhibiting Cell Proliferation to Promoting Cell Migration in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing EGFR Phosphorylation Inhibition by GW583340 Dihydrochloride using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a crucial class of anti-cancer drugs.[2] GW583340 dihydrochloride is a potent and selective inhibitor of EGFR tyrosine kinase activity.

Western blotting is a fundamental and widely used technique to assess the efficacy of EGFR inhibitors like GW583340. This method allows for the semi-quantitative analysis of the phosphorylation status of EGFR at specific tyrosine residues, providing a direct measure of the inhibitor's biological activity in a cellular context.[3] By comparing the levels of phosphorylated EGFR (p-EGFR) to the total EGFR protein, researchers can accurately determine the extent of inhibition.[3]

These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the inhibitory effect of this compound on EGFR phosphorylation in a suitable cancer cell line.

Signaling Pathway and Point of Inhibition

Ligand binding (e.g., EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] GW583340, as a tyrosine kinase inhibitor, competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing this crucial autophosphorylation step and blocking downstream signaling.

References

Application Notes and Protocols for In Vivo Xenograft Model Design using GW583340 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 dihydrochloride is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), with additional activity against HER4 (ErbB4). These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling axis is a critical driver in the development and progression of various cancers, including breast and lung cancer. Consequently, GW583340 represents a promising therapeutic agent for tumors characterized by the overexpression or aberrant activation of these receptors.

This document provides detailed application notes and protocols for the design of in vivo xenograft models to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for similar dual EGFR/HER2 inhibitors, such as lapatinib (GW572016), due to the limited availability of specific published data for GW583340. These protocols should serve as a robust starting point for experimental design, with the understanding that optimization for specific cell lines and tumor models may be required.

Mechanism of Action and Signaling Pathway

GW583340 competitively and reversibly binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and HER2, thereby inhibiting receptor autophosphorylation and the activation of downstream signaling pathways. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cancer cell proliferation and survival.

Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of GW583340.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo xenograft studies using the closely related dual EGFR/HER2 inhibitor, lapatinib. This data can be used as a reference for designing studies with GW583340.

Table 1: In Vivo Efficacy of Lapatinib in a HER2-Overexpressing Breast Cancer Xenograft Model

| Parameter | Details | Reference |

| Cell Line | BT474 (human breast ductal carcinoma) | [1][2] |

| Mouse Strain | Athymic nude mice | [1][2] |

| Tumor Inoculation | Subcutaneous implantation of tumor fragments | [1][2] |

| Treatment | 75 mg/kg Lapatinib | [1][2] |

| Administration | Oral (p.o.), twice daily | [1][2] |

| Vehicle | 0.5% hydroxypropylmethylcellulose / 0.1% Tween 80 | [1][2] |

| Duration | 77 days | [1][2] |

| Outcome | Sustained and significant reduction in xenograft volume compared to control | [1][2] |

Table 2: In Vivo Efficacy of Lapatinib in a Colorectal Cancer Xenograft Model

| Parameter | Details |

| Cell Line | LoVo (human colon adenocarcinoma) |

| Mouse Strain | BALB/c nude mice |

| Tumor Inoculation | Subcutaneous injection of 1 x 106 cells |

| Treatment | 30 mg/kg Lapatinib |

| Administration | Oral gavage, twice daily |

| Vehicle | Not specified |

| Duration | Study dependent |

| Outcome | Significant delay in tumor growth |

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

-

Breast Cancer (HER2-overexpressing): BT474, SK-BR-3, MDA-MB-453

-

Lung Cancer (EGFR-mutant or HER2-amplified): NCI-H1975 (EGFR T790M), Calu-3

Protocol:

-

Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

Regularly test cells for mycoplasma contamination.

Animal Model Selection and Husbandry

Recommended Animal Models:

-

Athymic Nude (nu/nu) mice

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice

-

Female mice are typically used for breast cancer models.

Protocol:

-

Acclimate mice for at least one week prior to the start of the experiment.

-

House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

-

Provide ad libitum access to sterile food and water.

-

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation

Figure 2: Experimental workflow for establishing subcutaneous xenograft models.

Protocol:

-

Harvest cancer cells during their logarithmic growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 106 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

-

Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

This compound Formulation and Administration

Formulation Protocol (based on Lapatinib):

-

Prepare a vehicle solution of 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Weigh the required amount of this compound.

-

Suspend the compound in the vehicle solution to the desired final concentration (e.g., 3-7.5 mg/mL for a 30-75 mg/kg dose in a 10 mL/kg dosing volume).

-

Vortex or sonicate the suspension to ensure homogeneity before each administration.

Administration Protocol:

-

Administer this compound or vehicle control to the respective groups via oral gavage.

-

A typical dosing volume is 100 µL per 10g of body weight (10 mL/kg).

-

Administer the treatment once or twice daily, as determined by the experimental design.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Efficacy Evaluation and Endpoint Analysis

Protocol:

-

Continue to measure tumor volume and body weight throughout the treatment period.

-

The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be processed for further analysis, such as:

-

Histology (H&E staining): To assess tumor morphology.

-

Immunohistochemistry (IHC): To analyze the expression of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-EGFR, p-HER2).

-

Western Blotting: To quantify the levels of key signaling proteins.

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for designing and executing in vivo xenograft studies to evaluate the preclinical efficacy of this compound. By leveraging the information available for its close analog, lapatinib, researchers can establish robust models to investigate the anti-tumor activity and mechanism of action of this promising dual EGFR/HER2 inhibitor. Careful optimization of the experimental parameters for the specific cancer model under investigation will be crucial for obtaining meaningful and reproducible results that can guide further drug development efforts.

References

Application Notes and Protocols: Preparation of GW583340 Dihydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, storage, and handling of a stock solution of GW583340 dihydrochloride in dimethyl sulfoxide (DMSO). GW583340 is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in cell-based assays and other research applications. This guide includes detailed procedural steps, quantitative data, safety information, and visual aids to ensure proper methodology.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 671.03 g/mol | [1][2] |

| Solubility in DMSO | Up to 100 mM (67.1 mg/mL) with gentle warming. 40 mg/mL with sonication is also reported. | [2] |

| Appearance | Solid | [3] |

| Storage of Powder | Desiccate at +4°C for short-term storage. For long-term storage, -20°C for up to 3 years is recommended. | [2] |

| Stock Solution Storage | Aliquot and store at -80°C for up to one year or -20°C for shorter periods. Avoid repeated freeze-thaw cycles. | [2] |

| IC₅₀ (EGFR) | 0.01 µM | [1] |

| IC₅₀ (ErbB2) | 0.014 µM | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for most in vitro studies and is well within the compound's solubility limits.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

-

Weighing the Compound:

-

Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.71 mg of the compound.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 671.03 g/mol / 1000 = 6.71 mg

-

-

-

Dissolving the Compound:

-

Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.

-

Add the calculated volume of DMSO. For 6.71 mg of compound, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage.[2]

-

Dilution for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety guidelines is essential.

-

Hazard Identification:

-

Handling:

-

Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[3]

-

In case of contact with skin, wash immediately with soap and water.[3]

-

If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3]

-

If inhaled, move the person to fresh air.[3]

-

Signaling Pathway and Experimental Workflow

Signaling Pathway Inhibited by GW583340

GW583340 is a potent inhibitor of the EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers.

Caption: Inhibition of EGFR and ErbB2 signaling by GW583340.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

References

Application Notes and Protocols for GW583340 Dihydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of GW583340 dihydrochloride, also known as Lapatinib, in in vivo mouse studies. The information is compiled from preclinical research to assist in the effective design and execution of studies evaluating this dual tyrosine kinase inhibitor.

Mechanism of Action

GW583340 (Lapatinib) is a potent, orally active small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2][3] By binding to the intracellular ATP-binding site of these receptors, Lapatinib reversibly blocks their tyrosine kinase activity.[4][5] This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[1][4][6][7] The blockade of these pathways ultimately leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress EGFR and/or HER2.[5][6]

Data Presentation: Recommended Dosage in Mouse Models

The following table summarizes the dosages of GW583340 (Lapatinib) used in various in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, tumor model, and specific experimental goals. A preliminary dose-range finding study is highly recommended.

| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |

| C3H/HeN with MBT-2 xenografts | Bladder Cancer | Oral gavage | 200 mg/kg/day | Daily for 7 days | Not specified | [1] |

| Female FVB mice | Not applicable (Pharmacokinetics) | Oral gavage | 30, 60, 90 mg/kg | Single dose | 0.5% hydroxypropyl methylcellulose, 0.1% Tween® 80 in water | [8] |

| CB-17 SCID with BT474 xenografts | Breast Cancer | Oral gavage | 100 mg/kg | Every 12 hours (BID) for 3 days | Water with 0.5% hydroxymethylcellulose and 0.1% Tween-80 | [6] |

| CB-17 SCID with BT474 xenografts | Breast Cancer | Oral gavage | 200 mg/kg | Every 24 hours (QD) for 3 days | Water with 0.5% hydroxymethylcellulose and 0.1% Tween-80 | [6] |

| Nude mice with A549 xenografts | Non-small cell lung cancer | Oral gavage | 60 mg/kg (regular dose), 1200 mg/kg (high dose) | Daily for 3 weeks | Not specified |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of GW583340 in a subcutaneous xenograft mouse model.

Materials:

-

This compound (Lapatinib)

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween-80 in sterile water)

-

Cancer cell line overexpressing EGFR and/or HER2 (e.g., BT474, SK-BR-3, A549)

-

Immunocompromised mice (e.g., Nude, SCID)

-

Sterile PBS and cell culture medium

-

Syringes and gavage needles

-

Calipers

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to 80-90% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days using calipers.

-

When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a fresh suspension of GW583340 in the chosen vehicle on each day of dosing.

-

Administer the specified dose of GW583340 (e.g., 100 mg/kg) to the treatment group via oral gavage.

-

Administer an equivalent volume of the vehicle to the control group.

-

Follow the predetermined dosing schedule (e.g., daily for 21 days).

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling.

-

Mandatory Visualizations

Caption: Signaling pathway inhibited by GW583340 (Lapatinib).

Caption: Experimental workflow for an in vivo efficacy study.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing GW583340 Dihydrochloride in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are centered on the use of dual EGFR/ErbB2 inhibitors in combination with standard chemotherapy agents. As specific preclinical and clinical data for GW583340 dihydrochloride in combination therapies are limited in publicly available literature, data from studies involving Lapatinib, a structurally and functionally similar dual tyrosine kinase inhibitor, has been used as a representative example to illustrate the principles and potential applications. Researchers should establish the optimal conditions for this compound through their own dose-response experiments.

Introduction

This compound is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases.[1] The ErbB family of receptors plays a critical role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. By inhibiting both EGFR and ErbB2, GW583340 can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to cell growth arrest and apoptosis.

Combining targeted therapies like GW583340 with traditional cytotoxic agents such as paclitaxel and cisplatin presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity. This document provides an overview of the preclinical rationale and detailed protocols for investigating the synergistic potential of GW583340 in combination with chemotherapy.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the EGFR/ErbB2 signaling pathway and the points of inhibition by GW583340 and potential downstream effects of combination with chemotherapy agents that induce DNA damage (like cisplatin) or disrupt microtubule function (like paclitaxel).

Caption: EGFR/ErbB2 signaling and combination therapy.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for the combination of Lapatinib with paclitaxel and cisplatin. This data can serve as a reference for designing experiments with GW583340.

In Vitro Synergy Data

| Cell Line | Combination | Concentration Range | Combination Index (CI) | Effect | Reference |

| Esophageal Squamous Cancer (KYSE150, KYSE450, KYSE510, TE-7) | Lapatinib + Paclitaxel | Not Specified | < 1 | Synergistic | [2] |

| Esophageal Carcinoma | Lapatinib + Cisplatin | Not Specified | Synergistic | Synergistic Inhibition of Proliferation | [3] |

| Breast Cancer (MCF-7, T47D, MDA-MB-321) | Lapatinib + Paclitaxel | Not Specified | Not Specified | Enhanced Toxicity | [4] |

| Various Cancer Cell Lines | Lapatinib + SN-38 | Not Specified | < 0.75 | Synergistic | [5] |

In Vivo Xenograft Data

| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Basal-like/EGFR+ Breast Cancer | SUM149 | Lapatinib + Radiotherapy | 100 mg/kg Lapatinib | Synergistic Inhibition | [1] |

| HER2+ Breast Cancer | BT474 | Lapatinib + Trastuzumab | Not Specified | Complete Tumor Remission | [6] |

| Esophageal Squamous Cancer | KYSE450 | Lapatinib + Paclitaxel | Not Specified | Greater than single agents | [2] |

| Pancreatic Cancer | MiaPaca-2, PANC-1 | Lapatinib + S-1 | 30 mg/kg Lapatinib, 10 mg/kg S-1 | Synergistic Inhibition | [7] |

Clinical Trial Data (Lapatinib + Paclitaxel)

| Trial ID | Phase | No. of Patients | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| NCT00281658 | III | 579 | Lapatinib + Paclitaxel | 69% | 9.7 months | [8] |

| Placebo + Paclitaxel | 50% | 6.5 months | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of GW583340 in combination with chemotherapy.

Experimental Workflow: In Vitro and In Vivo Evaluation

Caption: Workflow for combination therapy evaluation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of GW583340 in combination with a chemotherapy agent on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-BR-3, BT-474 for HER2+, A431 for EGFR+)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound

-

Chemotherapy agent (e.g., Paclitaxel, Cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of GW583340, the chemotherapy agent, and their combination in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by GW583340 and chemotherapy, alone and in combination.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound and chemotherapy agent

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GW583340, chemotherapy agent, or the combination for 48 hours.

-